4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide
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Overview
Description
4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-nitrobenzohydrazide with 5-(3-nitrophenyl)furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
The process may include steps such as recrystallization and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with bacterial cell walls, leading to disruption of cell wall synthesis and ultimately cell death. The compound targets specific enzymes involved in cell wall biosynthesis, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
- 5-(4-Nitrophenyl)-2-furancarboxaldehyde
- 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one
- 2-(5-Nitrofuran-2-yl)-1H-benzimidazole
Uniqueness
What sets 4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE apart is its unique combination of nitro and furan groups, which confer specific biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H12N4O6 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H12N4O6/c23-18(12-4-6-14(7-5-12)21(24)25)20-19-11-16-8-9-17(28-16)13-2-1-3-15(10-13)22(26)27/h1-11H,(H,20,23)/b19-11+ |
InChI Key |
CWHHMRBQVFXHSX-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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